1-(Tributylstannyl)pentan-2-one
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Overview
Description
1-(Tributylstannyl)pentan-2-one is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a pentan-2-one moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)pentan-2-one can be synthesized through the reaction of pentan-2-one with tributyltin hydride in the presence of a radical initiator. The reaction typically occurs under mild conditions, often at room temperature, and requires a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Tributylstannyl)pentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The tributyltin group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of reduced tin compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include substituted tin compounds, oxides, and reduced tin derivatives .
Scientific Research Applications
1-(Tributylstannyl)pentan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tributylstannyl)pentan-2-one involves the interaction of the tin atom with various molecular targets. The compound can undergo electron transfer reactions, forming reactive intermediates that participate in further chemical transformations . The pathways involved include radical formation and subsequent reactions with nucleophiles or electrophiles .
Comparison with Similar Compounds
trans-1,2-Bis(tributylstannyl)ethene: This compound also contains tributyltin groups and is used in similar synthetic applications.
N-Tributylstannyl-2-oxazolidinone: Another organotin compound with applications in organic synthesis.
Uniqueness: 1-(Tributylstannyl)pentan-2-one is unique due to its specific structure, which allows for selective reactivity and versatility in various chemical reactions. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable reagent in synthetic chemistry .
Properties
CAS No. |
88928-37-4 |
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Molecular Formula |
C17H36OSn |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-tributylstannylpentan-2-one |
InChI |
InChI=1S/C5H9O.3C4H9.Sn/c1-3-4-5(2)6;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
FVRXXDBDUXYCSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC(=O)CCC |
Origin of Product |
United States |
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